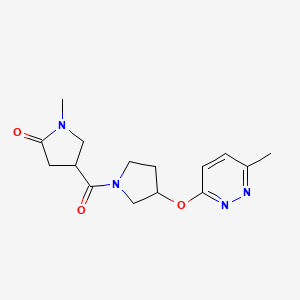

1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound featuring a pyridazinyl-pyrrolidine hybrid structure. This compound is intriguing to chemists and pharmacologists due to its potential biological activities and synthetic versatility. Its structure is characterized by a fusion of a 6-methylpyridazine moiety and a pyrrolidin-2-one scaffold, linked via a pyrrolidine carbonyl bridge.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one generally involves multi-step procedures:

Formation of Pyridazinyl Moiety: : The initial step involves the preparation of the 6-methylpyridazine ring. This can be achieved through cyclization reactions of hydrazine derivatives with suitable precursors.

Introduction of Pyrrolidinone Scaffold: : The pyrrolidin-2-one structure can be introduced via N-alkylation reactions or cyclization of γ-lactam derivatives.

Coupling Reactions: : The linkage between the pyridazine and pyrrolidinone units is facilitated through amide bond formation, employing coupling reagents such as carbodiimides under controlled conditions.

Final Functionalization: : The final steps may include methylation reactions and protection/deprotection sequences to yield the desired product.

Industrial Production Methods

While there are no large-scale industrial methods documented specifically for this compound, its synthesis on an industrial scale would likely involve optimized versions of the aforementioned synthetic routes. Process optimization for yield, purity, and cost-effectiveness is crucial for industrial applications.

化学反応の分析

Types of Reactions

1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical transformations:

Oxidation: : The methyl group on the pyridazine ring can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: : The carbonyl groups present in the structure can be reduced to alcohols or amines.

Substitution: : The methylene groups adjacent to the nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Halogenation reagents like thionyl chloride or bromine followed by nucleophiles (amines, alcohols, etc.).

Major Products

Oxidation Products: : Pyridazinyl carboxylic acids, aldehydes.

Reduction Products: : Alcohol derivatives, amines.

Substitution Products: : Various functionalized pyrrolidinone and pyridazinyl derivatives.

科学的研究の応用

1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one has applications across several scientific fields:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a precursor in organic synthesis.

Biology: : Investigated for its potential activity as an enzyme inhibitor or ligand for biological targets.

Medicine: : Explored for therapeutic potential in treating diseases due to its probable bioactive properties.

Industry: : Utilized in the design of novel materials with specific chemical properties.

作用機序

The mechanism of action for 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one depends on its interactions at the molecular level:

Molecular Targets: : Potential interactions with enzymes, receptors, or DNA.

Pathways: : May modulate biochemical pathways involved in cellular signaling, metabolic regulation, or gene expression.

類似化合物との比較

Similar Compounds

2-Methyl-3-(3-(1-methylpyrrolidin-2-one-4-yl)phenoxy)pyridazine

1-Ethyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-carbonyl)pyrrolidin-2-one

Highlighting Uniqueness

Compared to similar compounds, 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one stands out due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. Its unique fusion of pyridazinyl and pyrrolidinone structures differentiates it in terms of both synthetic versatility and research applications.

生物活性

1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one, designated as compound 1 , is a complex organic molecule with significant potential in pharmaceutical applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is C15H20N4O3 with a molecular weight of 304.34 g/mol. The structure features a pyrrolidine core substituted with a pyridazinyl group, which is linked via an ether bond, suggesting potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O3 |

| Molecular Weight | 304.34 g/mol |

| CAS Number | 2034482-50-1 |

Research indicates that compound 1 exhibits inhibitory activity against several kinases, particularly c-KIT and PDGFRβ. These kinases are crucial in various signaling pathways associated with cancer proliferation and survival.

Inhibition Studies

In vitro studies have demonstrated that compound 1 has an IC50 value of approximately 99 nM for c-KIT kinase inhibition, indicating potent activity against this target. Additionally, it shows selectivity over other kinases, which is critical for minimizing off-target effects in therapeutic applications .

Therapeutic Applications

Cancer Treatment : The primary application of compound 1 lies in its potential as an anticancer agent. Its ability to inhibit c-KIT has been particularly noted in the treatment of gastrointestinal stromal tumors (GISTs), where c-KIT mutations are prevalent.

Case Studies

- GIST Models : In xenograft models using GIST-T1 cells, compound 1 significantly inhibited tumor growth at doses of 50 mg/kg and 100 mg/kg , showcasing its efficacy in vivo .

- Selectivity Profile : Notably, compound 1 did not exhibit significant activity against c-KIT-independent GIST cell lines, highlighting its selective action which is beneficial for reducing side effects .

Safety and Pharmacokinetics

Pharmacokinetic analyses revealed that compound 1 has a half-life of approximately 4.11 hours when administered orally, with satisfactory bioavailability (36%). This profile suggests that it could be effectively used in clinical settings .

Summary of Findings

The biological activity of compound 1 can be summarized as follows:

- Potent Inhibitor : IC50 for c-KIT inhibition at 99 nM .

- Selective Activity : Effective against GIST cell lines while sparing non-c-KIT-dependent cells.

- In Vivo Efficacy : Significant tumor growth inhibition in xenograft models.

- Pharmacokinetic Profile : Favorable absorption and distribution characteristics.

特性

IUPAC Name |

1-methyl-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-10-3-4-13(17-16-10)22-12-5-6-19(9-12)15(21)11-7-14(20)18(2)8-11/h3-4,11-12H,5-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWGGPBATOJLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。